molecular formula C19H26N2O3 B11998624 4-hydroxy-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11998624
M. Wt: 330.4 g/mol
InChI Key: XCWMYJQVBJNLBJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid nonylamide is a compound belonging to the quinolone family, known for its diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxy group at the 4-position, an oxo group at the 2-position, and a nonylamide group at the 3-carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid nonylamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.

    Introduction of Functional Groups: The hydroxy and oxo groups are introduced through specific reactions such as oxidation and hydroxylation.

    Amidation: The nonylamide group is introduced through an amidation reaction, where the carboxylic acid group is reacted with nonylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-temperature transesterification and ester hydrolysis are commonly employed .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the quinoline core, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid nonylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid nonylamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters
  • 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acids
  • 1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acids

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-hydroxy-N-nonyl-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H26N2O3/c1-2-3-4-5-6-7-10-13-20-18(23)16-17(22)14-11-8-9-12-15(14)21-19(16)24/h8-9,11-12H,2-7,10,13H2,1H3,(H,20,23)(H2,21,22,24)

InChI Key

XCWMYJQVBJNLBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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